D‑Enantiomer Enables Protease‑Resistant Peptide Design
Incorporation of D‑glutamic acid residues via Boc‑D‑Glu(OBzl)‑OMe directly confers resistance to proteolytic degradation. Peptides composed solely of L‑amino acids are susceptible to rapid enzymatic cleavage; substitution with D‑enantiomers eliminates recognition by endogenous proteases, thereby extending peptide half‑life [REFS‑1]. This chiral differentiation is fundamental and cannot be achieved using the L‑isomer, Boc‑L‑Glu(OBzl)‑OMe.
| Evidence Dimension | Enzymatic degradation susceptibility |
|---|---|
| Target Compound Data | Resistant to proteolysis (inferred from D‑amino acid class property) |
| Comparator Or Baseline | Boc-L-Glu(OBzl)-OMe (L‑isomer) - Susceptible to proteolysis |
| Quantified Difference | Not applicable - binary chiral property |
| Conditions | In vivo / in vitro protease exposure |
Why This Matters
Procurement of the D‑isomer is essential for developing long‑acting peptide therapeutics or stable biochemical probes.
